molecular formula C20H17FN2O3 B2783609 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-77-5

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2783609
CAS No.: 946301-77-5
M. Wt: 352.365
InChI Key: GWMAYACDCFLDDG-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a dihydropyridine core

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 4-methoxybenzaldehyde.

    Condensation Reaction: The 4-fluorobenzylamine reacts with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a dihydropyridine derivative to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or phenyl rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylic acid: This compound shares structural similarities but differs in its core structure and functional groups.

    2-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid:

    2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone: This compound has a different core structure but shares similar substituents on the benzyl and phenyl rings.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-26-17-10-8-16(9-11-17)22-19(24)18-3-2-12-23(20(18)25)13-14-4-6-15(21)7-5-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMAYACDCFLDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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